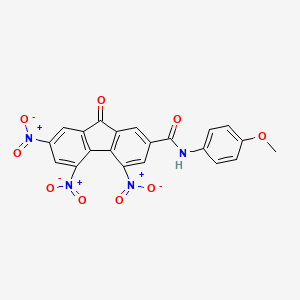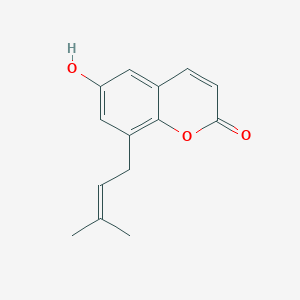
3-Amino-4-(4-aminoanilino)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(4-aminoanilino)benzonitrile is an organic compound with the molecular formula C13H11N3 It is a derivative of benzonitrile, characterized by the presence of amino groups at the 3 and 4 positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-aminoanilino)benzonitrile typically involves the following steps:
Nitration: The starting material, benzonitrile, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Coupling Reaction: The intermediate product is then subjected to a coupling reaction with aniline derivatives to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Amino-4-(4-aminoanilino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more stable amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or chemical reducers like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzonitriles.
科学研究应用
3-Amino-4-(4-aminoanilino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Amino-4-(4-aminoanilino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups on the benzene ring can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Aminobenzonitrile: A simpler derivative with a single amino group.
3,4-Diaminobenzonitrile: A compound with amino groups at the 3 and 4 positions, similar to 3-Amino-4-(4-aminoanilino)benzonitrile but without the additional aniline group.
Uniqueness
This compound is unique due to the presence of both amino and aniline groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
93086-88-5 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
3-amino-4-(4-aminoanilino)benzonitrile |
InChI |
InChI=1S/C13H12N4/c14-8-9-1-6-13(12(16)7-9)17-11-4-2-10(15)3-5-11/h1-7,17H,15-16H2 |
InChI 键 |
LWOUEVFNVYPUPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


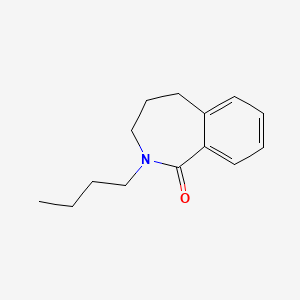

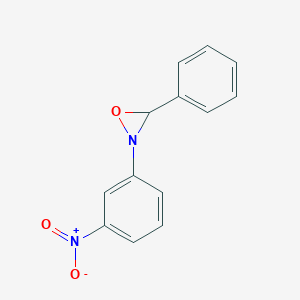
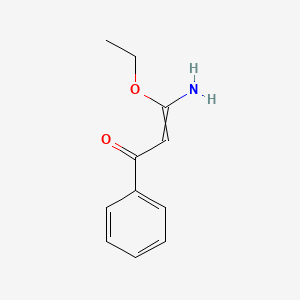
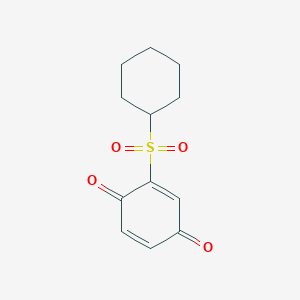
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)

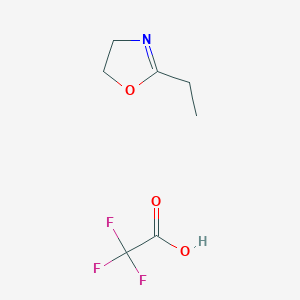
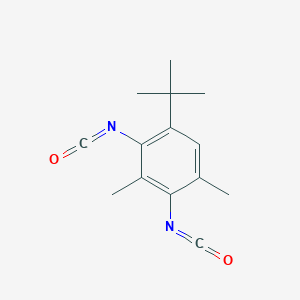
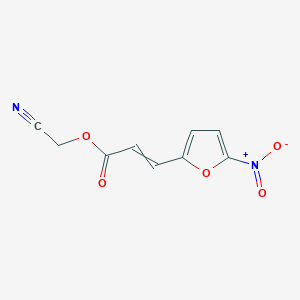
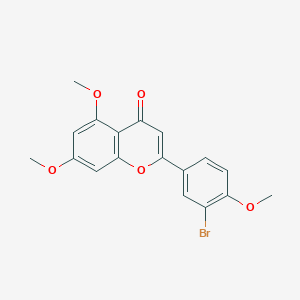
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)
